6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane

Fragment-based drug discovery Lead optimization Ligand efficiency

6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane (CAS 2060006-14-4) is a bicyclic sulfonamide with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol. It features a strained azabicyclo[3.1.0]hexane core—a fused cyclopropane-pyrrolidine system with the nitrogen at the bridgehead position—bearing an N-methanesulfonyl group.

Molecular Formula C6H11NO2S
Molecular Weight 161.22
CAS No. 2060006-14-4
Cat. No. B2591291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane
CAS2060006-14-4
Molecular FormulaC6H11NO2S
Molecular Weight161.22
Structural Identifiers
SMILESCS(=O)(=O)N1C2C1CCC2
InChIInChI=1S/C6H11NO2S/c1-10(8,9)7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3
InChIKeyPNGBNICGOGXNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane (CAS 2060006-14-4): Procurement-Grade Overview of a Versatile Azabicyclic Sulfonamide Building Block


6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane (CAS 2060006-14-4) is a bicyclic sulfonamide with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol . It features a strained azabicyclo[3.1.0]hexane core—a fused cyclopropane-pyrrolidine system with the nitrogen at the bridgehead position—bearing an N-methanesulfonyl group [1]. This compound is commercially available as a research chemical and building block (95% purity, liquid at ambient temperature) through major suppliers including Sigma-Aldrich (Enamine catalog), CymitQuimica, and Chemenu . The azabicyclo[3.1.0]hexane scaffold is recognized in medicinal chemistry as a privileged structure for drug design, appearing in biologically active molecules targeting analgesic, anti-inflammatory, and CNS pathways .

Why 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane Cannot Be Casually Replaced by Alternative N-Sulfonyl Azabicyclohexanes


Within the 6-azabicyclo[3.1.0]hexane family, the identity of the N-sulfonyl substituent governs three critical parameters for downstream applications: steric bulk, electronic character, and physicochemical properties (including physical form and solubility). The methanesulfonyl group (MW = 161.22 g/mol) is the smallest and most electron-withdrawing sulfonyl option routinely available, offering a distinctly different profile compared to arylsulfonyl analogs such as the benzenesulfonyl (MW = 223.29 g/mol) and tosyl (MW = 237.32 g/mol) derivatives, or even bulkier alkylsulfonyl variants like cyclopentanesulfonyl (MW = 215.31 g/mol) and propane-2-sulfonyl (MW = 189.28 g/mol) . These differences translate into altered reactivity in nucleophilic substitution and cycloaddition reactions, divergent solubility and formulation behavior, and distinct steric constraints in receptor binding pockets when the scaffold is elaborated into bioactive molecules [1]. Simply swapping one N-sulfonyl-6-azabicyclo[3.1.0]hexane for another without accounting for these parameters risks compromising synthetic yield, biological activity, or pharmaceutical developability.

Quantitative Differentiation Evidence for 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane vs. Closest N-Sulfonyl Analogs


Molecular Weight Advantage: 31–47% Lower MW Than Arylsulfonyl Analogs for Fragment-Based and Lead-Optimization Programs

For fragment-based drug discovery and lead optimization campaigns where low molecular weight is a critical parameter, 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane (MW = 161.22 g/mol) offers a substantial MW advantage over its closest commercially available N-sulfonyl analogs. The benzenesulfonyl analog (CAS 141336-05-2) has a MW of 223.29 g/mol (38.5% higher) , the tosyl analog (CAS 81097-48-5) has a MW of 237.32 g/mol (47.2% higher) , and the cyclopentanesulfonyl analog (CAS 2059931-67-6) has a MW of 215.31 g/mol (33.5% higher) . This lower MW translates into higher ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) when the scaffold is elaborated, as each added substituent starts from a more fragment-like baseline.

Fragment-based drug discovery Lead optimization Ligand efficiency

Physical Form Differentiation: Liquid at Ambient Temperature Enables Direct Dispensing Without Pre-Solubilization

6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is supplied and stored as a liquid at room temperature , in contrast to the tosyl analog (CAS 81097-48-5), which is a solid requiring storage at 2–8°C , and the benzenesulfonyl analog, reported as a colorless to pale yellow solid . This physical form difference has practical implications for automated liquid handling, parallel synthesis workflows, and formulation studies where direct volumetric dispensing without pre-weighing and dissolution steps reduces operational complexity and potential weighing errors.

Laboratory automation Parallel synthesis Formulation science

Steric Minimalism of the Methanesulfonyl Group: Preserving Aziridine/Cyclopropane Ring Reactivity in Downstream Derivatizations

The methanesulfonyl substituent on the azabicyclo[3.1.0]hexane nitrogen introduces minimal steric encumbrance (Taft steric parameter Es ≈ −1.24 for SO₂CH₃ vs. Es values of approximately −2.0 to −2.5 for SO₂Ar groups), thereby preserving the accessibility of the strained cyclopropane ring and the bridgehead nitrogen for subsequent reactions. This is mechanistically significant because the azabicyclo[3.1.0]hexane ring system can undergo selective ring-opening at the cyclopropane C–N bond to generate functionalized pyrrolidines—a transformation whose efficiency is sensitive to steric hindrance around the nitrogen center . The tosyl analog (6-tosyl-6-azabicyclo[3.1.0]hexane) is explicitly documented as an isomerization reagent used to form aziridines from allyl sulfones and cyclic amines , a reactivity profile that differs from the methanesulfonyl variant due to the differing electronic and steric properties of the sulfonyl group.

Synthetic methodology Strained heterocycles Nucleophilic ring-opening

Documented Application Context in Analgesic/Anti-inflammatory Drug Discovery Leveraging the Azabicyclo[3.1.0]hexane Pharmacophore

The azabicyclo[3.1.0]hexane scaffold has an established track record in analgesic drug discovery. The seminal work by Epstein et al. (1981) demonstrated that 1-aryl-3-azabicyclo[3.1.0]hexanes constitute a series of non-narcotic analgesic agents, with bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) identified as the most potent member, progressing to clinical trials [1]. 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane, carrying the methanesulfonyl group at the 6-position (bridgehead nitrogen), is positioned as a versatile intermediate for synthesizing novel pharmaceuticals in this therapeutic area, including analgesics and anti-inflammatory drug candidates . The methanesulfonyl group's strong electron-withdrawing character (σₚ ≈ +0.72) can modulate the pKₐ of adjacent functional groups and influence target binding, providing an electronic profile distinct from the methyl or benzyl substituents used in the original Epstein series.

Analgesic drug discovery Anti-inflammatory Non-narcotic pain therapeutics

Optimal Research and Industrial Application Scenarios for 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Low-MW, Three-Dimensional Scaffolds

With a molecular weight of only 161.22 g/mol—31–47% lower than arylsulfonyl analogs—6-methanesulfonyl-6-azabicyclo[3.1.0]hexane is well-suited as a core fragment for FBDD libraries. Its strained bicyclic framework provides three-dimensional shape diversity that is highly valued in fragment screening collections. The low MW leaves ample room for subsequent fragment growth while maintaining drug-like physicochemical parameters [1]. Procurement of this compound for fragment library construction is supported by its commercial availability at 95% purity from multiple vendors including Sigma-Aldrich (Enamine) .

Automated Parallel Synthesis and High-Throughput Experimentation (HTE) Workflows

The liquid physical form of 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane at room temperature enables direct volumetric dispensing using automated liquid handlers, eliminating the need for pre-weighing and dissolution steps required for solid analogs (e.g., 6-tosyl-6-azabicyclo[3.1.0]hexane) [1]. For laboratories running parallel synthesis of sulfonamide libraries or HTE reaction optimization campaigns, this operational advantage can significantly reduce cycle time and minimize gravimetric errors associated with handling hygroscopic or static-prone solid powders .

Medicinal Chemistry Programs Targeting Non-Narcotic Analgesic and Anti-inflammatory Mechanisms

The azabicyclo[3.1.0]hexane scaffold has validated precedent in analgesic drug discovery, with bicifadine (a 1-aryl-3-azabicyclo[3.1.0]hexane) having reached clinical evaluation as a non-narcotic analgesic [1]. 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane provides an entry point into this pharmacophore class with an N-methanesulfonyl substituent that introduces strong electron-withdrawing character (Hammett σₚ ≈ +0.72), which is anticipated to modulate target binding and metabolic stability differently than the N-alkyl substituents of previously explored clinical candidates . This compound is appropriate for medicinal chemistry teams seeking to expand SAR around the azabicyclo[3.1.0]hexane analgesic pharmacophore into N-sulfonylated chemical space.

Synthetic Methodology Development Involving Strained Bicyclic Sulfonamides

For academic and industrial groups developing new synthetic transformations of strained azabicyclic systems—including transition-metal-catalyzed ring-opening, cycloaddition, and C–H functionalization reactions—6-methanesulfonyl-6-azabicyclo[3.1.0]hexane represents a minimally sterically hindered N-sulfonyl substrate. The methanesulfonyl group's relatively small steric profile (Taft Es ≈ −1.24) compared to tosyl or benzenesulfonyl groups allows reaction development to probe electronic effects without confounding steric influences [1]. This makes it a preferred model substrate for mechanistic investigations and reaction scope studies involving N-sulfonyl azabicyclo[3.1.0]hexanes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.